molecular formula C5H6BrNO B1381393 5-(Bromomethyl)-4-methylisoxazole CAS No. 1823366-86-4

5-(Bromomethyl)-4-methylisoxazole

Cat. No. B1381393
M. Wt: 176.01 g/mol
InChI Key: HOKRWATUJUDOQD-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-4-methylisoxazole is a chemical compound with a molecular weight of 161.99 . It is used in laboratory chemicals and is not recommended for food, drug, pesticide, or biocidal product use .

Scientific Research Applications

Biologically Active Polymers

5-(Bromomethyl)-4-methylisoxazole derivatives are used in the development of controlled-release formulations for agricultural chemicals. A study by Tai et al. (2002) explored the synthesis of biologically active polymers incorporating 5-methylisoxazole moieties, demonstrating their potential in creating chemically controlled-release formulations of Hymexazol, a fungicide. This approach enables the slow release of active agents, offering a method to enhance the effectiveness and reduce the environmental impact of agricultural chemicals Tai, L., Liu, D., Yongjia, S., & Si, N. (2002). Biologically active polymer: controlled-release formulations based on Hymexazol. Polymer International, 51, 1361-1365..

Hypoxia-Selective Prodrugs

The compound has been utilized in the synthesis of hypoxia-selective prodrugs, as seen in the preparation of SN29966, an irreversible pan-ErbB inhibitor targeting hypoxic cancer cells. Guo‐Liang Lu et al. (2013) developed an efficient synthesis route for 5-(bromomethyl)-1-methyl-4-nitro-1H-imidazole, a precursor for such prodrugs, highlighting the importance of 5-(Bromomethyl)-4-methylisoxazole derivatives in cancer therapy Lu, G.-L., Ashoorzadeh, A., Anderson, R., Patterson, A., & Smaill, J. (2013). Synthesis of substituted 5-bromomethyl-4-nitroimidazoles and use for the preparation of the hypoxia-selective multikinase inhibitor SN29966. Tetrahedron, 69, 9130-9138..

Antibacterial Agents

Xin-Ping Hui et al. (2002) reported the synthesis and evaluation of antibacterial activities of 1,3,4-oxadiazole derivatives containing the 5-methylisoxazole moiety. These compounds showed significant antibacterial properties, underscoring the potential of 5-(Bromomethyl)-4-methylisoxazole derivatives in developing new antimicrobial agents Hui, X.-P., Chu, C., Zhang, Z., Wang, Q., & Zhang, Q. (2002). Synthesis and Antibacterial Activities of 1,3,4-Oxadiazole Derivatives Containing 5-Methylisoxazole Moiety. ChemInform, 34..

Synthesis of Isoxazole-4-Carboxylic Esters

Vijayalakshmi A. Moorthie et al. (2007) developed an efficient synthesis method for 5-substituted isoxazole-4-carboxylic esters, starting from ethyl acetoacetate. This method is notable for its potential use in the biomimetic synthesis of α-cyclopiazonic acid, indicating the role of 5-(Bromomethyl)-4-methylisoxazole derivatives in the synthesis of complex organic molecules Moorthie, V. A., McGarrigle, E., Stenson, R., & Aggarwal, V. (2007). Studies towards a biomimetic synthesis of α-cyclopiazonic acid: synthesis of 5-substituted isoxazole-4-carboxylic esters. Arkivoc, 2007, 139-151..

Safety And Hazards

5-(Bromomethyl)-4-methylisoxazole is considered hazardous. It can cause severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-(bromomethyl)-4-methyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNO/c1-4-3-7-8-5(4)2-6/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKRWATUJUDOQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Bromomethyl)-4-methylisoxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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